molecular formula C7H14ClNO2 B6216151 {2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2742652-27-1

{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

Cat. No.: B6216151
CAS No.: 2742652-27-1
M. Wt: 179.6
InChI Key:
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Description

“{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a nitrogen-containing heterocycle and has been applied as a key synthetic intermediate in several total syntheses .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold has been used in the synthesis of tropane alkaloids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride' involves the reaction of 2-oxa-6-azabicyclo[3.2.1]octan-1-one with methanol in the presence of hydrochloric acid to yield the desired product.", "Starting Materials": [ "2-oxa-6-azabicyclo[3.2.1]octan-1-one", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-oxa-6-azabicyclo[3.2.1]octan-1-one in methanol, add hydrochloric acid dropwise with stirring.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain the desired product as a white solid." ] }

CAS No.

2742652-27-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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